molecular formula C25H27Cl2N3O3 B12709547 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride CAS No. 88809-80-7

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride

Cat. No.: B12709547
CAS No.: 88809-80-7
M. Wt: 488.4 g/mol
InChI Key: HSEGPLGSQZYBCX-UHFFFAOYSA-N
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Description

“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazinone core, followed by the introduction of the morpholinyl and phenylethyl groups. Common reagents used in these reactions include:

    Pyridine derivatives: To form the pyrido ring.

    Oxazinone precursors: For the oxazinone ring formation.

    Morpholine: To introduce the morpholinyl group.

    Phenylethyl halides: For the phenylethyl group attachment.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: To accelerate the reaction.

    Solvents: To dissolve reactants and control reaction temperature.

    Purification techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

Medically, this compound could be explored for its pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various applications, including coatings, adhesives, and more.

Mechanism of Action

The mechanism of action of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.

    Morpholine-containing compounds: Molecules that include the morpholine ring.

    Phenylethyl derivatives: Compounds with phenylethyl groups attached to various core structures.

Uniqueness

What sets “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” apart is its unique combination of functional groups and ring structures

Properties

CAS No.

88809-80-7

Molecular Formula

C25H27Cl2N3O3

Molecular Weight

488.4 g/mol

IUPAC Name

4-(2-morpholin-4-yl-1-phenylethyl)-2-phenylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C25H25N3O3.2ClH/c29-25-23(20-10-5-2-6-11-20)31-22-12-7-13-26-24(22)28(25)21(19-8-3-1-4-9-19)18-27-14-16-30-17-15-27;;/h1-13,21,23H,14-18H2;2*1H

InChI Key

HSEGPLGSQZYBCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl

Origin of Product

United States

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